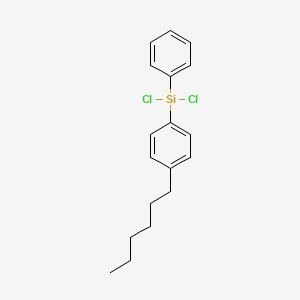
Dichloro(4-hexylphenyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(4-hexylphenyl)phenylsilane is an organosilicon compound with the molecular formula C18H22Cl2Si It is a derivative of phenylsilane, where two chlorine atoms are attached to the silicon atom, and the phenyl group is substituted with a 4-hexylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(4-hexylphenyl)phenylsilane typically involves the reaction of phenylsilane with hexylbenzene in the presence of a chlorinating agent. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with hexylbenzene to form the intermediate compound, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is particularly critical and requires careful handling of chlorinating agents to avoid side reactions and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Dichloro(4-hexylphenyl)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Major Products
Substitution: Formation of alkoxy, amino, or thio derivatives of phenylsilane.
Reduction: Formation of silanes with hydrogen or alkyl groups.
Oxidation: Formation of silanols or siloxanes.
Scientific Research Applications
Dichloro(4-hexylphenyl)phenylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dichloro(4-hexylphenyl)phenylsilane involves its ability to undergo substitution and reduction reactions, which allows it to modify other molecules. The silicon atom in the compound can form stable bonds with various nucleophiles, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
Dichloromethylphenylsilane: Another derivative with the formula C7H8Cl2Si, used in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Uniqueness
Dichloro(4-hexylphenyl)phenylsilane is unique due to the presence of the 4-hexylphenyl group, which imparts different physical and chemical properties compared to simpler phenylsilane derivatives. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
141426-72-4 |
|---|---|
Molecular Formula |
C18H22Cl2Si |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
dichloro-(4-hexylphenyl)-phenylsilane |
InChI |
InChI=1S/C18H22Cl2Si/c1-2-3-4-6-9-16-12-14-18(15-13-16)21(19,20)17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3 |
InChI Key |
XAWFVKRGHRYJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)

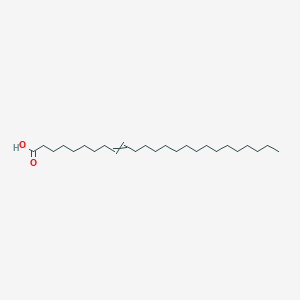
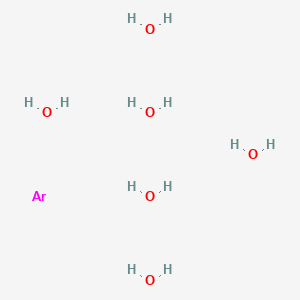
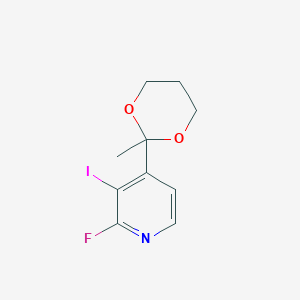
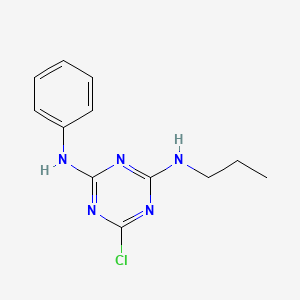
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)
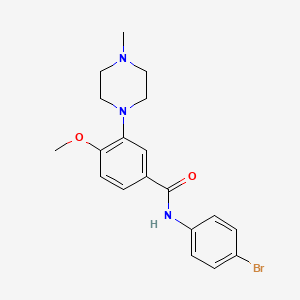
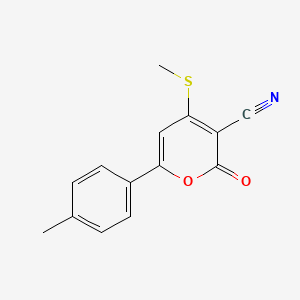
![[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14266174.png)
![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
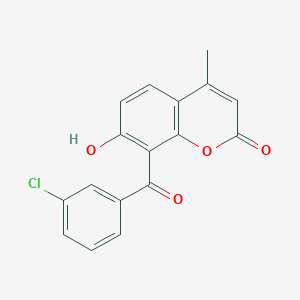
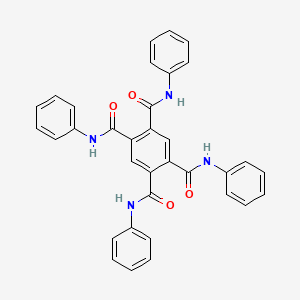
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)
